

Onatasertib: A Technical Guide to Dual mTORC1/mTORC2 Inhibition

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Onatasertib (also known as CC-223 or ATG-008) is a potent and selective, orally bioavailable small molecule inhibitor targeting the kinase activity of the mechanistic target of rapamycin (mTOR).[1] As a dual inhibitor of both mTOR Complex 1 (mTORC1) and mTORC2, Onatasertib offers a more comprehensive blockade of the PI3K/AKT/mTOR signaling pathway compared to earlier generation allosteric mTORC1 inhibitors like rapamycin.[2] This pathway is frequently dysregulated in a multitude of human cancers, making it a critical target for therapeutic intervention.[3][4] This technical guide provides an in-depth overview of the mechanism of action of Onatasertib, supported by preclinical and clinical data. Detailed experimental protocols for key assays and visualizations of the relevant biological pathways and experimental workflows are included to facilitate further research and development.

Introduction to mTOR Signaling and Onatasertib

The mTOR serine/threonine kinase is a central regulator of cellular growth, proliferation, metabolism, and survival.[4] It functions within two distinct multiprotein complexes: mTORC1 and mTORC2.

 mTORC1, which includes the regulatory protein Raptor, is sensitive to nutrient and growth factor signals. Its activation leads to the phosphorylation of downstream effectors such as S6



kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), promoting protein synthesis and cell growth.

 mTORC2, containing the essential scaffolding protein Rictor, regulates cell survival and cytoskeletal organization, primarily through the phosphorylation and activation of AKT at serine 473 (S473).

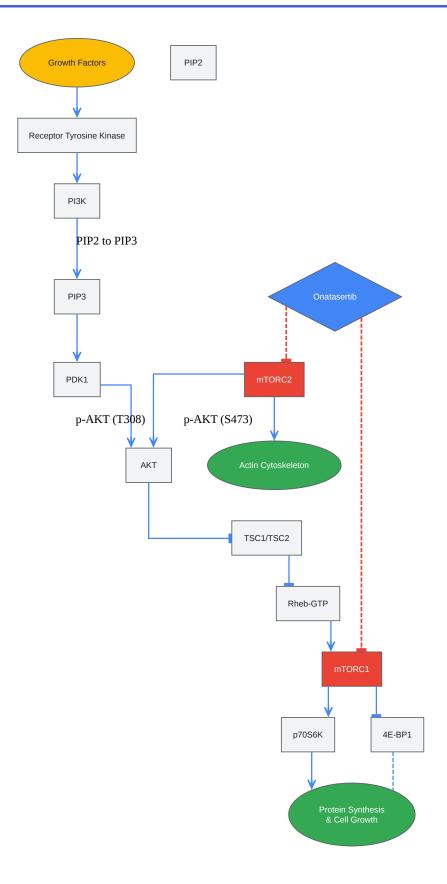
Dysregulation of the PI3K/AKT/mTOR pathway, often through mutations in key components, leads to uncontrolled cell proliferation and survival, a hallmark of cancer.[3] While first-generation mTOR inhibitors (rapalogs) allosterically inhibit mTORC1, they do not directly inhibit mTORC2. This can lead to a feedback activation of AKT, potentially limiting their therapeutic efficacy. **Onatasertib**, by directly inhibiting the kinase activity of both mTORC1 and mTORC2, provides a more complete shutdown of mTOR signaling.[2]

Mechanism of Action of Onatasertib

Onatasertib is an ATP-competitive inhibitor of the mTOR kinase domain. By binding to the ATP-binding site, it prevents the phosphorylation of mTORC1 and mTORC2 substrates. This dual inhibition leads to a downstream cascade of effects, including the suppression of protein synthesis, cell cycle arrest, and induction of apoptosis in cancer cells.[3][5]

The following diagram illustrates the central role of mTORC1 and mTORC2 in the PI3K/AKT signaling pathway and the points of inhibition by **Onatasertib**.





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Onatasertib's inhibition of the mTOR signaling pathway.



Quantitative Data Preclinical Activity

Onatasertib has demonstrated potent and selective inhibition of mTOR kinase in biochemical and cellular assays.

Parameter	Value	Reference
mTOR Kinase IC50	16 nM	[1]
ΡΙ3Κα ΙС50	4.0 μΜ	[6]
DNA-PK IC50	0.84 μΜ	[6]
p-AKT(S473) IC50 (cellular)	11 - 150 nM	[6]
p-S6RP IC50 (cellular)	27 - 184 nM	[6]
p-4EBP1 IC50 (cellular)	120 - 1,050 nM	[6]
Cell Growth Inhibition GI50	92 - 1039 nM (across various cancer cell lines)	[4]

In Vivo Xenograft Studies:

In a PC-3 prostate cancer xenograft model, oral administration of **Onatasertib** resulted in significant, dose-dependent tumor growth inhibition.[4][6]

Dose and Schedule	Tumor Volume Reduction	Reference
10 mg/kg, once daily	46% (P<0.001)	[6]
25 mg/kg, once daily	87% (P<0.001)	[6]
5 mg/kg, twice daily	65% (P<0.001)	[6]
10 mg/kg, twice daily	80% (P<0.001)	[6]

Clinical Trial Data (TORCH-2, NCT04337463)



The TORCH-2 study is a phase 1/2 clinical trial evaluating **Onatasertib** in combination with the anti-PD-1 antibody toripalimab in patients with advanced solid tumors.[6][7][8][9][10][11][12][13]

Efficacy in All Advanced Solid Tumors (as of Oct 21, 2022):[6][8][10]

Onatasertib Dose (in combination with Toripalimab 240 mg Q3W)	Number of Patients (n)	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Median Progression- Free Survival (PFS)
All Doses	46	26.1%	73.9%	4.3 months

Efficacy in Cervical Cancer (as of Oct 21, 2022):[6][8][10]

Onatasertib Dose (in combination with Toripalimab 240 mg Q3W)	Number of Patients (n)	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Median Progression- Free Survival (PFS)
All Doses	21	52.4%	90.5%	7.2 months
15 mg QD	-	-	-	7.8 months

Efficacy in Advanced Cervical Cancer with Prior Anti-PD-(L)1 Therapy (as of Nov 25, 2024):[8] [14]



Onatasertib Dose (in combinatio n with Toripalimab 240 mg Q3W)	Number of Patients (n)	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Median Progressio n-Free Survival (PFS)	Median Overall Survival (OS)
15 mg QD	27 (evaluable)	22.2%	85.2%	4.2 months	21.4 months

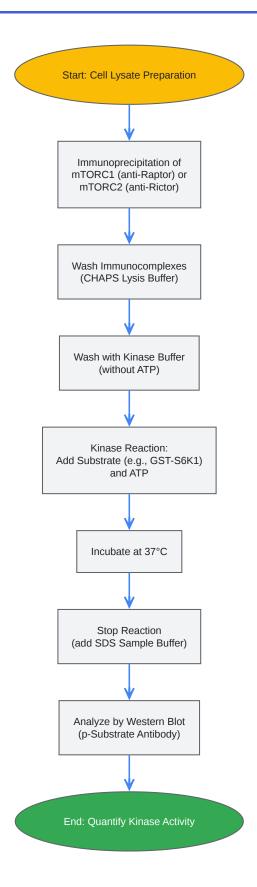
Common Treatment-Emergent Adverse Events (Grade \geq 3) in the TORCH-2 Study:[6][7][8][9] [10][11][12][15]

Adverse Event	Frequency
Lymphocyte count decreased / Lymphopenia	23.9%
Rash	19.6%
Hyperglycemia	10.9%
Anemia	10.9%
Hypokalemia	10.9%

Experimental Protocols In Vitro mTOR Kinase Assay

This protocol describes a method to determine the in vitro kinase activity of mTORC1/mTORC2 by measuring the phosphorylation of a recombinant substrate.





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Workflow for an in vitro mTOR kinase assay.



Materials:

- Cell lysate from cells of interest
- Anti-Raptor or Anti-Rictor antibodies for immunoprecipitation
- Protein A/G agarose beads
- CHAPS lysis buffer (containing protease and phosphatase inhibitors)
- Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂)
- Recombinant substrate (e.g., GST-S6K1 for mTORC1, GST-AKT for mTORC2)
- ATP solution
- · SDS sample loading buffer
- Phospho-specific antibodies for the substrate (e.g., anti-phospho-Thr389 S6K1)

Procedure:[2][5][16]

- Cell Lysis: Lyse cells in ice-cold CHAPS lysis buffer.
- Immunoprecipitation:
 - Incubate cell lysate with anti-Raptor (for mTORC1) or anti-Rictor (for mTORC2) antibody for 3 hours at 4°C with gentle rocking.
 - Add protein A/G agarose beads and incubate for another hour at 4°C.
- Washing:
 - Wash the immunoprecipitated beads three times with CHAPS lysis buffer.
 - Wash once with kinase reaction buffer without ATP.
- Kinase Reaction:

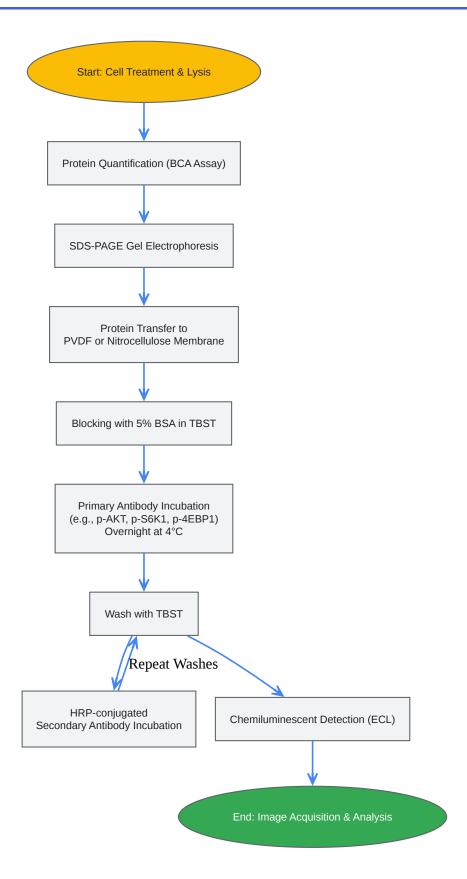


- Resuspend the beads in kinase reaction buffer containing the recombinant substrate (e.g., 120 ng of GST-S6K1).
- \circ Initiate the reaction by adding ATP to a final concentration of 200 μ M.
- Incubation: Incubate the reaction mixture at 37°C for 20-30 minutes with gentle rocking.
- Stopping the Reaction: Terminate the reaction by adding SDS sample loading buffer and heating at 95°C for 5 minutes.
- Analysis: Analyze the samples by Western blotting using a phospho-specific antibody against the substrate to detect its phosphorylation.

Western Blot Analysis of mTOR Pathway Phosphorylation

This protocol details the detection of key phosphorylated proteins in the mTOR pathway following treatment with **Onatasertib**.





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A typical workflow for Western blot analysis.



Materials:

- Cells treated with Onatasertib or vehicle control
- RIPA or NP-40 lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF or nitrocellulose membranes
- Transfer buffer
- Blocking buffer (5% w/v BSA in TBST for phospho-proteins)
- Primary antibodies (e.g., anti-phospho-AKT (S473), anti-phospho-p70 S6 Kinase (Thr389), anti-phospho-4E-BP1 (Thr37/46))
- HRP-conjugated secondary antibodies
- TBST (Tris-buffered saline with Tween-20)
- ECL (Enhanced Chemiluminescence) detection reagents

Procedure:[4][17][18][19][20]

- Sample Preparation:
 - Treat cells with various concentrations of **Onatasertib** for the desired time.
 - Lyse cells in ice-cold lysis buffer.
 - Determine protein concentration using a BCA assay.
- Gel Electrophoresis:
 - Denature protein lysates in SDS sample buffer by heating at 95°C for 5 minutes.



- Load equal amounts of protein onto an SDS-PAGE gel and run at a constant voltage.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
- Antibody Incubation:
 - Incubate the membrane with the primary antibody diluted in 5% BSA/TBST overnight at 4°C with gentle shaking.
 - Wash the membrane three times for 5 minutes each with TBST.
 - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection:
 - Wash the membrane three times for 5 minutes each with TBST.
 - Incubate the membrane with ECL reagent.
 - Capture the chemiluminescent signal using an imaging system.

Cell Viability Assay (CellTiter-Glo®)

This luminescent assay quantifies ATP, an indicator of metabolically active, viable cells.

Materials:

- Cells cultured in opaque-walled multiwell plates
- Onatasertib or other test compounds
- CellTiter-Glo® Reagent

Procedure:[1][3][14][21][22]



- Cell Plating: Seed cells in an opaque-walled 96-well or 384-well plate at a predetermined optimal density.
- Compound Treatment: Add serially diluted Onatasertib to the wells and incubate for the desired period (e.g., 72 hours).
- Assay Protocol:
 - Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
 - Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
 - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
 - Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Record the luminescence using a plate reader. The signal is proportional to the number of viable cells.

Conclusion

Onatasertib is a potent dual mTORC1/mTORC2 inhibitor with significant preclinical and clinical activity across a range of solid tumors. Its mechanism of action, which involves the comprehensive blockade of the PI3K/AKT/mTOR signaling pathway, offers a promising therapeutic strategy for cancers with dysregulation of this critical cellular pathway. The data and protocols presented in this technical guide provide a foundation for further research into the therapeutic potential of **Onatasertib** and the development of novel cancer therapies targeting mTOR signaling.

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